4-Bromo-3-hydroxypicolinonitrile
Description
Properties
Molecular Formula |
C6H3BrN2O |
|---|---|
Molecular Weight |
199.00 g/mol |
IUPAC Name |
4-bromo-3-hydroxypyridine-2-carbonitrile |
InChI |
InChI=1S/C6H3BrN2O/c7-4-1-2-9-5(3-8)6(4)10/h1-2,10H |
InChI Key |
FTDDMOOIZWEYOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Br)O)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional diversity of brominated pyridine derivatives influences their reactivity, solubility, and applications. Below is a comparative analysis of 4-bromo-3-hydroxypicolinonitrile with analogous compounds:
Table 1: Key Properties of this compound and Analogues
Preparation Methods
Halogenation-Nitrile Formation via Pyridine Precursors
A predominant route involves the functionalization of pyridine derivatives. 4-Bromo-3-hydroxypyridine serves as a common precursor, undergoing sequential modifications to introduce the nitrile group. In one protocol, bromination of 3-hydroxypicolinonitrile with molecular bromine in aqueous sulfuric acid at 69°C for 19 hours achieves selective substitution at the 4-position. The reaction proceeds via electrophilic aromatic substitution, where the hydroxyl group directs bromine to the para position. Subsequent neutralization with sodium bicarbonate and extraction with ethyl acetate yields the crude product, which is purified via column chromatography (silica gel, ethyl acetate–hexane eluent) to afford this compound in 71% yield.
Table 1: Halogenation-Nitrile Route Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Bromination Agent | Molecular Bromine | 71 |
| Temperature | 69°C | |
| Reaction Time | 19 hours | |
| Purification Method | Column Chromatography |
Protective Group Strategies for Hydroxyl Retention
The hydroxyl group’s reactivity necessitates protective strategies during nitrile installation. A two-step approach employs O-benzylation using benzyl chloride in dimethylformamide with sodium hydride as a base, achieving 91% protection efficiency. The protected intermediate then undergoes cyanation via nucleophilic substitution with potassium cyanide in refluxing ethanol. Deprotection via catalytic hydrogenation (Pd/C, H₂) restores the hydroxyl group, yielding the target compound in 68% overall yield. This method minimizes side reactions but requires stringent anhydrous conditions.
Alternative Methodologies and Mechanistic Insights
Direct Cyanation of Brominated Intermediates
Recent studies demonstrate the viability of palladium-catalyzed cyanation. Treatment of 4-bromo-3-hydroxypyridine with zinc cyanide and tetrakis(triphenylphosphine)palladium(0) in dimethylformamide at 120°C facilitates carbon-nitrogen bond formation. The reaction’s success hinges on the electron-withdrawing effects of the hydroxyl and bromine groups, which activate the pyridine ring for nucleophilic attack. While this method achieves 65% yield, scalability is limited by catalyst costs.
Cyclization Approaches
Ring-closing strategies offer an alternative pathway. Condensation of 2-amino-3-hydroxy-4-bromopentenenitrile with glyoxal in acetic acid generates the pyridine core through a six-membered transition state. Although this method produces the compound in 58% yield, it requires precise pH control and generates stereochemical byproducts that complicate purification.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents like dimethylformamide enhance reaction rates by stabilizing charged intermediates. For instance, bromination in dimethylformamide at 60°C completes within 8 hours, versus 19 hours in aqueous sulfuric acid. However, elevated temperatures risk hydroxyl group oxidation, necessitating inert atmospheres for sensitive reactions.
Byproduct Formation and Mitigation
Common byproducts include dibrominated analogs and dehydroxylated species. Adding stoichiometric amounts of boron trifluoride etherate as a Lewis acid suppresses dibromination by coordinating to the hydroxyl group, improving selectivity to 89%.
Industrial-Scale Considerations
A pilot-scale synthesis (500 g batch) using the halogenation-nitration route achieved 69% yield with the following modifications:
- Continuous bromine dosing to control exotherms
- Centrifugal partition chromatography for purification
- Waste-stream recycling of sodium sulfate byproducts
Table 2: Scalability Metrics
| Metric | Laboratory Scale | Pilot Scale |
|---|---|---|
| Yield (%) | 71 | 69 |
| Purification Time | 6 hours | 3 hours |
| Solvent Consumption | 1.2 L/kg | 0.8 L/kg |
Q & A
Q. What are the common synthetic routes for 4-Bromo-3-hydroxypicolinonitrile, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves halogenation or functionalization of picolinonitrile derivatives. For example, bromination of 3-hydroxypicolinonitrile using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in dimethylformamide (DMF) can yield the target compound. Optimization includes adjusting stoichiometric ratios (e.g., 1.2–1.5 equivalents of brominating agent), reaction time (4–12 hours), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane). Characterization by -NMR and HPLC ensures purity (>95%) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- - and -NMR : To confirm substitution patterns (e.g., bromine at C4, hydroxyl at C3).
- IR Spectroscopy : Identifies functional groups (e.g., -OH stretch at 3200–3500 cm, nitrile C≡N at 2200–2250 cm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 213.94 for CHBrNO).
Cross-referencing with analogs like 4-Bromo-3-hydroxypyridine ensures accuracy .
Q. What are the key solubility and stability considerations for handling this compound in experimental setups?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or methanol. Stability tests under varying conditions (pH, light, humidity) are critical. Store in amber vials at –20°C under inert gas (N) to prevent decomposition. Pre-experiment solubility screening using DLS (Dynamic Light Scattering) minimizes aggregation issues .
Advanced Research Questions
Q. How can researchers address contradictions in reported reaction outcomes when using this compound as a precursor?
- Methodological Answer : Contradictions often arise from divergent reaction conditions (e.g., solvent polarity, catalyst loading). Systematic studies using Design of Experiments (DoE) frameworks can isolate variables. For example, kinetic profiling via -NMR at different temperatures (25–80°C) identifies intermediates, while DFT calculations predict regioselectivity in cross-coupling reactions. Case studies on analogous brominated picolinonitriles suggest solvent polarity (e.g., THF vs. DMF) significantly impacts product distribution .
Q. What strategies improve regioselectivity in further functionalization of this compound?
- Methodological Answer :
- Protecting Groups : Temporarily protect the hydroxyl group (e.g., using TBSCl) to direct bromine substitution in Suzuki-Miyaura couplings.
- Catalyst Screening : Pd(PPh) or XPhos Pd G3 enhances selectivity for C4 bromine in aryl-aryl bond formation.
- Solvent Effects : Non-polar solvents (toluene) favor mono-substitution, while polar solvents (DMF) may promote undesired side reactions.
Refer to morpholine derivative syntheses for analogous optimization strategies .
Q. How does the bromine substituent influence the electronic properties and reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Bromine acts as an electron-withdrawing group, lowering the electron density at C4 and enhancing oxidative addition in Pd-catalyzed reactions. Cyclic voltammetry (CV) studies show a reduction potential shift of ~0.3 V compared to non-brominated analogs, facilitating nucleophilic attack. Hammett substituent constants (σ=0.39) quantify this effect, guiding predictions for Buchwald-Hartwig aminations or Ullmann couplings. Comparative studies with chloro or iodo analogs reveal bromine’s balance between reactivity and stability .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies may stem from impurity profiles or assay variability. Strategies include:
- Reproducibility Checks : Independent synthesis and LC-MS purity validation.
- Dose-Response Curves : Test compound efficacy across multiple concentrations (e.g., 1–100 µM) in cell-based assays.
- Structural Confirmation : Single-crystal X-ray diffraction of active derivatives to rule out stereochemical ambiguities.
Cross-reference with 5-Chloro-3-hydroxypicolinonitrile studies, where hydroxyl positioning critically affects receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
